molecular formula C15H11ClN2O2 B2501973 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 339028-41-0

5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2501973
CAS RN: 339028-41-0
M. Wt: 286.72
InChI Key: UTDIAGIQQXGUPZ-UHFFFAOYSA-N
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Description

The compound "5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as chloro substituents, carboxamide groups, and pyridine rings, which are common in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxylic acid derivatives and carboxamides. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which included various substituents on the benzene ring . Another paper describes the use of a new condensing agent for the synthesis of amides and polyamides from carboxylic acids and amines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the structure of one derivative was unambiguously assigned by X-ray diffraction analysis . Another study provided insights into the molecular structure through spectroscopic methods and theoretical calculations, including HOMO and LUMO analysis, which are essential for understanding the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of generating polysubstituted pyridine derivatives. For instance, the reaction of certain bicyclic lactones with nucleophiles yielded variously substituted pyridinecarboxylic acid derivatives . This indicates that the compound of interest may also undergo reactions with nucleophiles to form new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the presence of a chloro substituent and a carboxamide group has been shown to contribute to solid-state rotational disorder in one compound, affecting its conformational stability . The antioxidant activity of certain derivatives has also been evaluated, demonstrating the potential biological relevance of these compounds .

Scientific Research Applications

Synthesis in Polymer and Heterocyclic Chemistry

  • Polyamide Synthesis : A related compound, 5-methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole, has been utilized as a new condensing agent in the synthesis of amides and polyamides from carboxylic acids and amines, demonstrating its utility in polymer chemistry (Kimura, Konno, & Takahashi, 1992).
  • Heterocyclic Compound Synthesis : Compounds structurally similar to 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide have been used as intermediates in the synthesis of various heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, highlighting their importance in the field of medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

Chemical Structure and Properties Analysis

  • Structural Studies : Derivatives of pyridinecarboxamide, including 5-chloro variants, have been extensively studied for their molecular structures, demonstrating their significance in the field of crystallography and structural chemistry (Jansson et al., 2006).
  • Optical and Junction Characteristics : Pyridine derivatives, including those with chloro-substituents, have been analyzed for their optical and diode characteristics, indicating potential applications in materials science and electronics (Zedan, El-Taweel, & El-Menyawy, 2020).

Biological Studies and Applications

  • DNA Binding Properties : Studies on N-substituted pyridinecarboxamide, including chloro variants, have explored their interaction with DNA, hinting at their potential in the field of biochemistry and pharmacology (Zheng, 2009).

properties

IUPAC Name

5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-2-8-18-10-11(16)9-13(15(18)20)14(19)17-12-6-4-3-5-7-12/h1,3-7,9-10H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDIAGIQQXGUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320355
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide

CAS RN

339028-41-0
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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